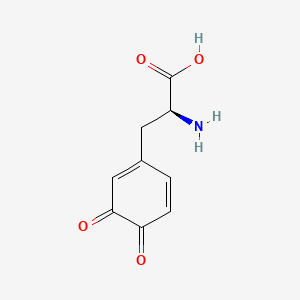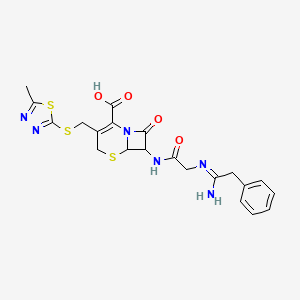
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is a derivative of arabinose, a pentose sugar. This compound is characterized by the replacement of a hydroxyl group with an amino group at the second carbon position. It is a significant molecule in various biochemical and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal typically involves the stereoselective reaction of chiral imines with 2,3-O-isopropylidene-D-glyceraldehyde . This method ensures high erythro-selectivity, which is crucial for obtaining the desired stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound often employs multi-step chemical syntheses. One common method involves the nucleophilic addition of methyl isocyanoacetate to protected glyceraldehyde derivatives, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to primary amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrosyl chloride and other nitrosating agents.
Reduction: Reducing agents such as zinc-copper couple in glacial acetic acid are frequently used.
Substitution: Acylation and alkylation reactions often use acetic anhydride and alkyl halides under basic conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Acylated and alkylated derivatives.
Scientific Research Applications
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal has diverse applications in scientific research:
Biology: Plays a role in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases.
Pathways Involved: It participates in pathways related to glycosylation and carbohydrate modification, influencing the structure and function of glycoproteins and glycolipids.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-deoxyglucose: Similar structure but derived from glucose.
2-Amino-2-deoxymannose: Derived from mannose, differing in the stereochemistry at the second carbon.
2-Amino-2-deoxygalactose: Derived from galactose, also differing in stereochemistry.
Uniqueness
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and the presence of an amino group at the second carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
5840-75-5 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S,3S,4R)-2-amino-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5+/m1/s1 |
InChI Key |
RNZJRDIKDNXKIJ-WDCZJNDASA-N |
SMILES |
C(C(C(C(C=O)N)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C=O)N)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O |
Synonyms |
2-amino-2-deoxyarabinose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)











